molecular formula C15H9BrClN B1338840 3-(4-Bromophenyl)-2-chloroquinoline CAS No. 85274-82-4

3-(4-Bromophenyl)-2-chloroquinoline

Cat. No.: B1338840
CAS No.: 85274-82-4
M. Wt: 318.59 g/mol
InChI Key: JMTQNXSNEIWRCI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-chloroquinoline is a useful research compound. Its molecular formula is C15H9BrClN and its molecular weight is 318.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

3-(4-Bromophenyl)-2-chloroquinoline and its derivatives are primarily utilized in chemical synthesis. The compound is used in the Pd/C-catalyzed Suzuki-Miyaura coupling of haloquinolines, acting as a precursor for various arylpyridines and arylquinolines. The effectiveness of phosphine ligands, like PPh3 and 2-(dicyclohexylphosphino)biphenyl, in these coupling reactions, particularly with bromoquinolines and chloroquinolines, highlights the compound's importance in facilitating complex chemical transformations (Tagata & Nishida, 2003).

Antimalarial Activity

Derivatives of this compound, specifically those connected to 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one, have been synthesized and characterized for antimalarial activity. These compounds exhibit varying degrees of susceptibility against the Plasmodium falciparum parasite, with certain derivatives showing marginally superior antimalarial activity compared to others (Kumawat et al., 2016).

Optoelectronic and Charge Transport Properties

In the realm of materials science, derivatives of this compound have been explored for their optoelectronic properties. Studies involving density functional theory (DFT) and time-dependent DFT have analyzed the structural, electronic, optical, and charge transport properties of these compounds. Insights from quantum chemical parameters, molecular electrostatic potentials, and reorganization energies suggest that these compounds might demonstrate significant efficacy as multifunctional materials in various technological applications (Irfan et al., 2020).

Antimicrobial and Antioxidant Activities

Some novel derivatives of this compound have shown promising results as antimicrobial and antioxidant agents. The compounds' structure-activity relationship has been studied, with particular emphasis on their interactions with DNA and potential as anti-diabetic agents. These findings highlight the compound's relevance in the development of new pharmaceuticals and therapeutic agents (Ansari & Khan, 2017), (Murugavel et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The compound “3-(4-Bromophenyl)-2-chloroquinoline” could potentially be used as a building block for side-chain liquid crystal oligomers and polymers . It could also be used in the synthesis of various biologically active molecules.

Properties

IUPAC Name

3-(4-bromophenyl)-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQNXSNEIWRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526961
Record name 3-(4-Bromophenyl)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85274-82-4
Record name 3-(4-Bromophenyl)-2-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85274-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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